5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-Cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a cyclopropyl group at the 5-position, an iodine atom at the 4-position, and a carboxylic acid group at the 3-position. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the treatment of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of sodium bicarbonate (NaHCO₃). This reaction yields 5-substituted 4-iodo-1-tosylpyrazoles, which can be further converted to the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to other functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 5-cyclopropyl-4-azido-1H-pyrazole-3-carboxylic acid or 5-cyclopropyl-4-cyano-1H-pyrazole-3-carboxylic acid can be formed.
Oxidation and Reduction Products: These reactions can yield various derivatives, including alcohols, aldehydes, or ketones.
Scientific Research Applications
5-Cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism would vary based on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropyl-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the iodine atom at the 4-position.
5-Cyclopropyl-1H-pyrazole-3-carboxylic acid ethyl ester: An ester derivative of the compound.
4-Iodo-1H-pyrazole: Similar iodine substitution but lacks the cyclopropyl and carboxylic acid groups.
Uniqueness
The presence of both the cyclopropyl group and the iodine atom in 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid makes it unique. These functional groups provide distinct reactivity and potential for further chemical modifications, making it a versatile intermediate in various synthetic applications.
Properties
IUPAC Name |
5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O2/c8-4-5(3-1-2-3)9-10-6(4)7(11)12/h3H,1-2H2,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNBDWNCYJPJBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NN2)C(=O)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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